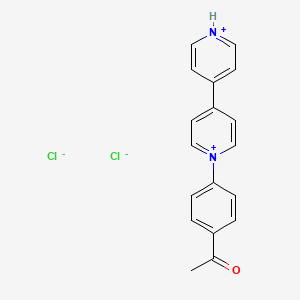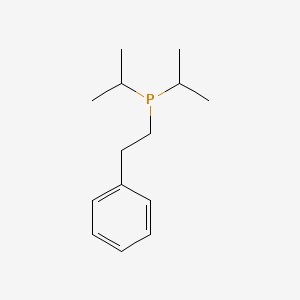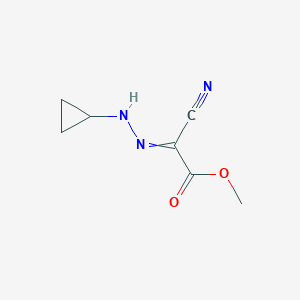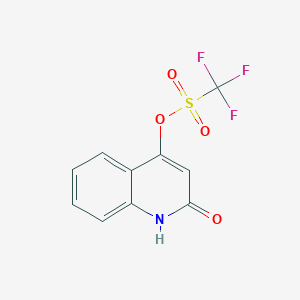![molecular formula C19H15ClN2O3 B12578613 Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate CAS No. 642085-08-3](/img/structure/B12578613.png)
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted phenyl ring, and a pyridinyl-oxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyl-oxy intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.
科学的研究の応用
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)urea
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)thiocarbamate
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
特性
CAS番号 |
642085-08-3 |
|---|---|
分子式 |
C19H15ClN2O3 |
分子量 |
354.8 g/mol |
IUPAC名 |
phenyl N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C19H15ClN2O3/c20-18-9-8-15(22-19(23)25-16-5-2-1-3-6-16)11-14(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23) |
InChIキー |
ZTKQXVFNQXCMOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)

![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)


![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)

